

# Application Note: Targeting ecDNA-Positive Cancers via CHK1 Inhibition

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## Compound Focus: Chir-124

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**Document ID:** AN-ecDNA-001 **Audience:** Researchers, Scientists, and Drug Development Professionals  
**Date Compiled:** November 2025 **Topic:** Exploiting Transcription-Replication Conflict as a Therapeutic Vulnerability in ecDNA-Positive Cancers.

## Introduction

Extrachromosomal DNA (ecDNA) is a major driver of oncogene amplification, tumor heterogeneity, and therapy resistance in many human cancers, and is associated with poor patient survival [1] [2] [3]. A seminal 2024 study by Chang et al. revealed that the open chromatin of ecDNA leads to pervasive transcription, which in turn causes excessive transcription-replication conflicts (TRC) and replication stress (RS) [1] [2]. This intrinsic vulnerability represents a new therapeutic paradigm. This application note details the rationale, key supporting data, and experimental methodologies for targeting ecDNA-positive cancers through the inhibition of the checkpoint kinase 1 (CHK1).

## Scientific Rationale and Key Findings

The foundational concept is that ecDNA molecules exhibit **rampant transcription** across both coding and non-coding regions. This creates persistent single-stranded DNA (ssDNA) and frequent collisions between the transcription and replication machineries, leading to **replication stress** [1]. Key evidence includes:

- **Elevated Replication Stress Markers:** ecDNA in tumor cells shows significantly higher levels of phosphorylated RPA2 (pRPA2-S33), a marker of RS, and activation of the S-phase checkpoint kinase CHK1 compared to chromosomal loci [1].
- **Slowed Replication Fork Progression:** Direct measurement shows that nucleotide incorporation and replication fork progression are markedly slower on ecDNA [1].
- **Synthetic Lethality:** Genetic or pharmacological inhibition of CHK1 in this context leads to catastrophic DNA damage and preferential cell death in ecDNA-positive tumor cells, while sparing those without ecDNA [1] [2]. This provides a strong therapeutic window.

## Quantitative Data Summary

The following tables summarize critical quantitative findings from the recent literature and the profile of the lead clinical candidate.

**Table 1: Key Experimental Findings Supporting ecDNA Targeting via CHK1 Inhibition**

Experimental Finding	Measurement / Result	Experimental System	Significance
<b>Transcription &amp; ssDNA</b>	4-fold increase in nascent RNA; 1.4-fold increase in ssDNA on ecDNA [1]	COLO320DM (ecDNA+) vs. COLO320HSR (ecDNA-) cells	Demonstrates permissive chromatin and pervasive transcription on ecDNA.
<b>Replication Fork Speed</b>	Significantly slower replication fork progression on ecDNA [1]	DNA-fiber assay with DNA FISH	Direct evidence of elevated transcription-replication conflicts.
<b>Replication Stress In Vivo</b>	Higher RS gene expression signature in ecDNA+ tumors [1]	TCGA patient data analysis	Confirms RS is a common feature of ecDNA+ human cancers.
<b>Tumor Regression</b>	BBI-2779 prevented ecDNA-mediated resistance and caused sustained tumor regression in mice [1]	Gastric cancer xenograft (FGFR2 on ecDNA)	Validates efficacy and potential to overcome acquired resistance.

Table 2: Profile of Clinical-Stage CHK1 Inhibitor for ecDNA Targeting

Parameter	CHIR-124 (Historical Context)	BBI-2779 (Current Candidate)
Reported Potency (IC <sub>50</sub> )	0.3 nM (for Chk1 kinase in vitro) [4]	Highly selective and potent [1]
Key Combination	Topoisomerase I poisons (e.g., SN-38/irinotecan) [4]	Pan-FGFR inhibitors (e.g., infgratinib); potential for monotherapy [1]
Primary Mechanism	Abrogation of S and G <sub>2</sub> /M checkpoints, potentiation of apoptosis [4]	Preferential killing of ecDNA+ tumor cells by exacerbating inherent RS [1]
In Vivo Efficacy	Potentiated growth inhibition by irinotecan in breast cancer xenograft [4]	Suppressed tumor growth and prevented acquired resistance in gastric cancer model [1]
Drug Properties	N/A	Highly selective, potent, and bioavailable oral inhibitor [1]
Role in ecDNA Context	Not specifically tested for ecDNA targeting	Explicitly developed and validated for targeting ecDNA-positive cancers [1] [2]

## Experimental Protocols

Below are detailed methodologies for key experiments used to validate this approach.

### Protocol 1: Assessing Replication Stress on ecDNA via Immunofluorescence (IF) and DNA FISH

This protocol is used to visually confirm the colocalization of replication stress markers with ecDNA hubs [1].

- **Cell Culture and EdU Labeling:** Culture ecDNA-positive (e.g., GBM39ec) and isogenic control (e.g., GBM39HSR) cells. Pulse-label cells with EdU to identify actively replicating cells.
- **Fixation and Permeabilization:** Fix cells with 4% paraformaldehyde and permeabilize with 0.5% Triton X-100.

- **DNA FISH:** Perform DNA Fluorescence *In Situ* Hybridization using labeled probes targeting the amplified oncogene on ecDNA (e.g., EGFR).
- **Immunofluorescence:** Block cells and incubate with primary antibodies against **pRPA2-S33** (Replication Stress) and **CHK1** (S-phase checkpoint). Subsequently, incubate with fluorescently-labeled secondary antibodies.
- **Image Acquisition and Analysis:** Acquire high-resolution confocal images. Quantify the intensity of pRPA2-S33 and CHK1 signals that colocalize with the ecDNA FISH signal, particularly in EdU-positive cells.

### Protocol 2: *In Vivo* Efficacy Testing of CHK1 Inhibitors in an ecDNA+ Xenograft Model

This protocol outlines the assessment of a CHK1 inhibitor's ability to induce tumor regression and prevent resistance [1].

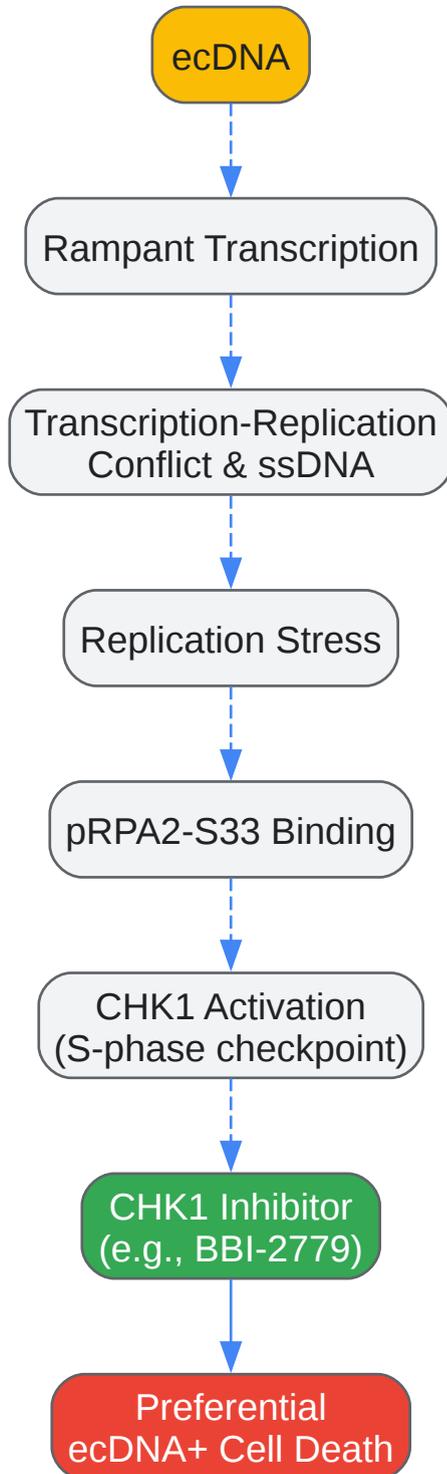
- **Model Generation:** Implant immunocompromised mice with patient-derived xenograft (PDX) cells or cancer cell lines harboring a known oncogene (e.g., FGFR2) amplified on ecDNA.
- **Dosing Regimen:**
  - **Control Group:** Vehicle control.
  - **Targeted Therapy Group:** A targeted agent (e.g., the pan-FGFR inhibitor infigratinib).
  - **CHK1 Inhibitor Group:** The oral CHK1 inhibitor BBI-2779.
  - **Combination Group:** BBI-2779 + infigratinib.
- **Tumor Monitoring:** Measure tumor volume twice weekly to track growth and regression.
- **Endpoint Analysis:** At the end of the study, analyze tumors for:
  - **Apoptosis:** TUNEL assay.
  - **ecDNA Status:** DNA FISH or scEC&T-seq [5] to confirm the loss or reduction of ecDNA-driven heterogeneity.
  - **Biomarker Analysis:** Immunohistochemistry for cleaved caspase-3 and pRPA2-S33.

## Signaling Pathway and Experimental Workflow

### Visualizations

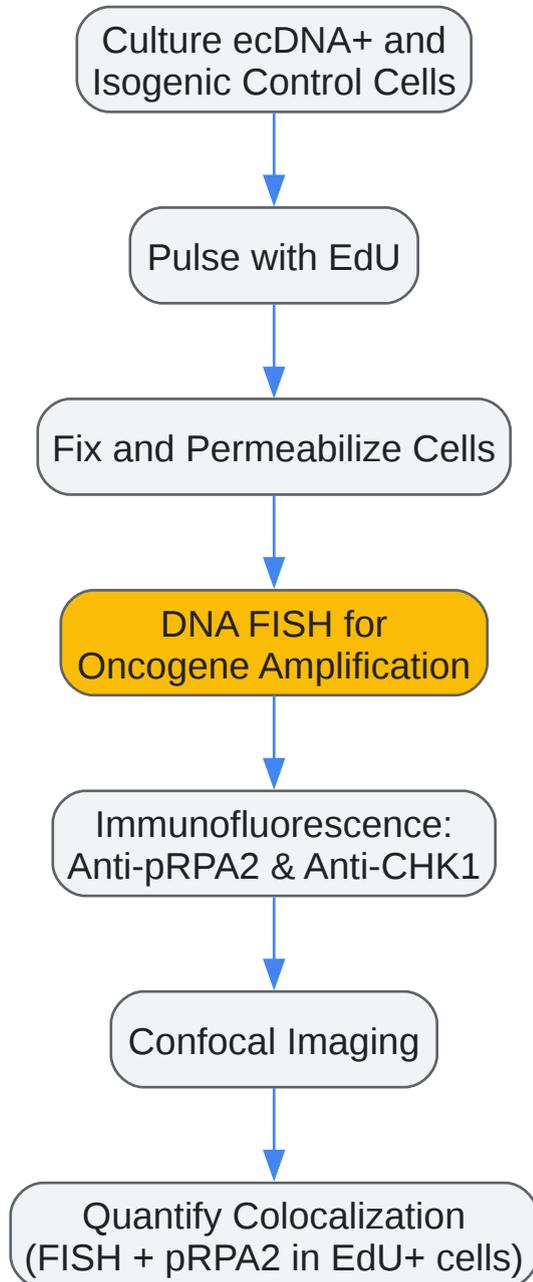
The following diagrams, generated with Graphviz, illustrate the core mechanistic pathway and a key experimental workflow.

## Mechanism of ecDNA Targeting by CHK1i



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## Workflow for ecDNA Replication Stress Assay



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## Conclusion and Future Directions

The strategy of enhancing transcription-replication conflict through CHK1 inhibition represents a pioneering "synthetic lethality" approach for selectively targeting ecDNA-positive cancers [1] [2]. The development of

BBI-2779 as a clinical candidate underscores the translational potential of this mechanism.

Future work should focus on:

- Validating robust biomarkers for identifying ecDNA-positive tumors in the clinic.
- Exploring combination therapies with other agents that exacerbate replication stress.
- Further elucidating the molecular details of ecDNA biology to uncover new therapeutic vulnerabilities.

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